

Fmoc-Thr(SO₃Na)-OH for beginners

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Compound of Interest

Compound Name: *Fmoc-Thr(SO₃Na)-OH*

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An In-depth Technical Guide to **Fmoc-Thr(SO₃Na)-OH** for Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) significantly expand the functional diversity of proteins, playing critical roles in various biological processes. Among these, protein sulfation, particularly the O-sulfation of serine and threonine residues, is an emerging area of interest.^[1] This modification, where a sulfate group is added to the hydroxyl group of the amino acid, can modulate protein-protein interactions, protein stability, and signaling pathways.^{[2][3]} The synthesis of peptides containing sulfated threonine residues is crucial for studying the biological functions of this PTM and for developing novel therapeutics.

Fmoc-Thr(SO₃Na)-OH is a specialized amino acid derivative designed for the direct incorporation of sulfated threonine into peptides during Fmoc-based solid-phase peptide synthesis (SPPS). While less common than its tyrosine analog, **Fmoc-Thr(SO₃Na)-OH** provides a key building block for investigating the impact of threonine sulfation on peptide and protein function. This guide offers a comprehensive overview of **Fmoc-Thr(SO₃Na)-OH**, including its properties, synthesis, and application in SPPS, tailored for professionals in research and drug development.

Core Concepts and Properties

Fmoc-Thr(SO₃Na)-OH is an L-threonine derivative where the alpha-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is

sulfated and present as a sodium salt. This structure allows for its direct use in standard Fmoc-SPPS protocols.

Chemical Structure and Properties

Property	Value
IUPAC Name	Sodium (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(sulfooxy)butanoate
Molecular Formula	C ₁₉ H ₁₈ NNaO ₈ S
Molecular Weight	443.40 g/mol
Appearance	White to off-white powder
Solubility	Soluble in DMF, NMP, and water

Note: The properties listed are based on the chemical structure and data for analogous compounds, as specific experimental data for **Fmoc-Thr(SO₃Na)-OH** is not widely published.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Thr(SO₃Na)-OH

The incorporation of **Fmoc-Thr(SO₃Na)-OH** into a peptide sequence follows the general principles of Fmoc-SPPS. However, due to the negatively charged sulfate group, some modifications to standard protocols may be necessary to ensure efficient coupling.

Experimental Workflow for SPPS using Fmoc-Thr(SO₃Na)-OH

SPPS workflow for incorporating **Fmoc-Thr(SO₃Na)-OH**.

Detailed Experimental Protocol

1. Resin Preparation:

- Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in N,N-dimethylformamide (DMF) for at least 1 hour.

- Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
- Wash the resin thoroughly with DMF.

2. Coupling of **Fmoc-Thr(SO₃Na)-OH**:

- Dissolve **Fmoc-Thr(SO₃Na)-OH** (3-5 equivalents) and a coupling agent such as HBTU or HATU (3-5 equivalents) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
- Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. The negatively charged sulfate group can sometimes lead to slower coupling kinetics, so extended coupling times may be beneficial.^[4]
- Monitor the coupling reaction using a qualitative test such as the Kaiser test.

3. Fmoc Deprotection:

- After successful coupling, wash the resin with DMF.
- Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly added amino acid.
- Wash the resin thoroughly with DMF to prepare for the next coupling cycle.

4. Cleavage and Deprotection:

- Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

5. Purification and Analysis:

- Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[\[5\]](#)[\[6\]](#)
- Characterize the purified peptide by mass spectrometry to confirm its identity and purity.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Analytical Characterization

The analysis of sulfated peptides requires specific considerations due to the labile nature of the sulfate group.

HPLC Analysis

Parameter	Typical Conditions
Column	C18 reversed-phase
Mobile Phase A	0.1% TFA in water
Mobile Phase B	0.1% TFA in acetonitrile
Gradient	Linear gradient of mobile phase B
Detection	UV at 214 nm and 280 nm

Note: The use of TFA in the mobile phase can sometimes lead to partial desulfation. Using a buffer system with a higher pH, such as ammonium acetate, can mitigate this, but may require optimization of the chromatographic method.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the characterization of sulfated peptides. A characteristic fragmentation pattern is the neutral loss of SO₃ (80 Da) from the precursor ion during collision-induced dissociation (CID).[\[7\]](#)

Ionization Mode	Expected Observation
Positive Ion ESI-MS	[M+H] ⁺ and other protonated species
Negative Ion ESI-MS	[M-H] ⁻ and other deprotonated species
MS/MS Fragmentation	Neutral loss of 80 Da (SO ₃)

Biological Significance and Applications

Threonine sulfation, while less studied than tyrosine sulfation, is believed to play a role in various biological processes.^[1] Sulfation can influence protein conformation and participate in protein-protein interactions, similar to phosphorylation.^[4] The ability to synthesize peptides with site-specific threonine sulfation is crucial for:

- Investigating Signaling Pathways: Elucidating the role of threonine sulfation in cellular signaling.
- Structure-Activity Relationship (SAR) Studies: Understanding how threonine sulfation affects the biological activity of peptides.
- Drug Development: Designing peptide-based drugs with enhanced stability, binding affinity, or altered biological activity.

Signaling Pathways Involving Protein Sulfation

Protein sulfation is a key post-translational modification that occurs in the Golgi apparatus and is involved in a multitude of extracellular signaling events.^[10]

A representative signaling pathway involving a sulfated ligand and receptor.

Conclusion

Fmoc-Thr(SO₃Na)-OH is a valuable tool for the chemical synthesis of peptides containing sulfated threonine residues. While its use requires careful optimization of SPPS protocols, particularly the coupling step, it enables the site-specific incorporation of this important post-translational modification. The ability to generate such peptides is essential for advancing our understanding of the biological roles of threonine sulfation and for the development of novel peptide-based therapeutics. As research into PTMs continues to expand, the demand for

specialized amino acid derivatives like **Fmoc-Thr(SO₃Na)-OH** is likely to grow, paving the way for new discoveries in biology and medicine.

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